molecular formula C11H14O2 B13290190 2-(2-Methoxyphenyl)-2-methylpropanal

2-(2-Methoxyphenyl)-2-methylpropanal

Cat. No.: B13290190
M. Wt: 178.23 g/mol
InChI Key: NKHIOWGLZLVFHY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-methylpropanal is an organic compound with a molecular formula of C10H12O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanal typically involves the reaction of 2-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: 2-(2-Methoxyphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-Methoxyphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the aldehyde functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidation-reduction reactions and electrophilic aromatic substitution, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 2-Methoxyphenyl isocyanate
  • 2-Methoxyphenylamine

Uniqueness

2-(2-Methoxyphenyl)-2-methylpropanal is unique due to the presence of both a methoxy group and an aldehyde group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropanal

InChI

InChI=1S/C11H14O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-8H,1-3H3

InChI Key

NKHIOWGLZLVFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=CC=C1OC

Origin of Product

United States

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